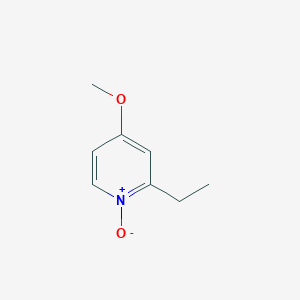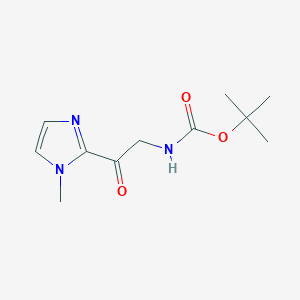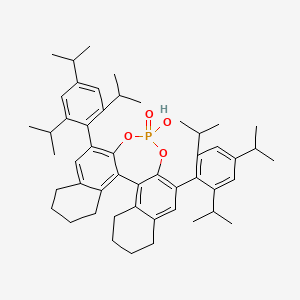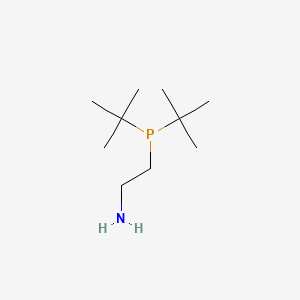
2-Ethyl-4-methoxy-pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methoxy-pyridine 1-oxide (EMPO) is an important organic compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine and is classified as a heterocyclic compound. It is a white, crystalline solid with a melting point of 78-80°C and a boiling point of 280-282°C. It is soluble in water and organic solvents, such as ethanol and methanol. EMPO has been used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis Improvement
The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine was improved using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild reaction conditions, showcasing the potential of related compounds in synthetic chemistry (Xia Liang, 2007).
Reactivity with Ethyl Bromoacetate
The reaction of 4-methoxypyridine 1-oxide with ethyl bromoacetate produced high yields of ethyl glyoxylate, demonstrating the compound's reactivity and potential use in producing various chemical intermediates (H. Tien, M. Yeh, J. Tien, 1977).
Nitration Studies
Nitration studies on pyridine 1-oxides, including compounds with similar structures, provided insights into electrophilic substitution reactions. These findings are significant for understanding the chemical behavior of heteroaromatic compounds, which can be applied in various synthetic strategies (C. D. Johnson, A. Katritzky, N. Shakir, M. Viney, 1967).
Electrocatalytic Applications
Research on graphene-porphyrin MOF composites, incorporating pyridine-functionalized graphene, has shown enhanced catalytic activity for oxygen reduction reactions. This indicates the potential of pyridine derivatives, such as 2-Ethyl-4-methoxy-pyridine 1-oxide, in developing advanced materials for energy conversion and storage (Maryam Jahan, Q. Bao, K. Loh, 2012).
Propiedades
IUPAC Name |
2-ethyl-4-methoxy-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URORHFVWOXPNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C=CC(=C1)OC)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














